molecular formula C6H6BrNO B111245 2-Amino-3-bromophenol CAS No. 116435-77-9

2-Amino-3-bromophenol

Cat. No. B111245
CAS RN: 116435-77-9
M. Wt: 188.02 g/mol
InChI Key: JBNSVEGZVHJLMS-UHFFFAOYSA-N
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Description

2-Amino-3-bromophenol is a chemical compound that is part of the broader class of aminophenols, which are compounds characterized by an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene ring. The presence of a bromine atom at the 3-position adds to the reactivity and complexity of this molecule. Aminophenols are important intermediates in the synthesis of dyes, pharmaceuticals, and other organic compounds .

Synthesis Analysis

The synthesis of 2-aminophenols, which are structurally related to this compound, can be achieved through various methods. One efficient approach involves Ru-catalyzed C-H mono- and dihydroxylation of anilides, which demonstrates excellent reactivity, regioselectivity, and good functional group tolerance, yielding high product yields . Although the specific synthesis of this compound is not detailed in the provided papers, the methodologies discussed could potentially be adapted for its synthesis by incorporating a bromine source in the reaction.

Molecular Structure Analysis

The molecular structure of 2-aminophenol has been studied extensively, providing insights into the geometry and intermolecular interactions of such compounds. The crystal structure of 2-aminophenol, which shares a similar core structure with this compound, reveals orthorhombic crystals with significant hydrogen bonding forming chains and sheets within the crystal lattice . This information is crucial for understanding the potential molecular geometry and interactions of this compound.

Chemical Reactions Analysis

The reactivity of aminophenols is highlighted by their ability to participate in various chemical reactions. For instance, the reaction of 2-bromo-7-methoxytropone with o-aminophenol leads to the formation of several products, including 2-bromo-7-(o-hydroxyanilino)tropone, through a mechanism that involves heating and acid catalysis . Additionally, the reactivity of an iron complex with an aminophenol-appended ligand underlines the potential for oxidative aromatic C-C bond cleavage, which could be relevant to the reactivity of this compound in the presence of metal catalysts .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminophenols are influenced by their molecular structure and the nature of their substituents. The crystallographic study of 2-aminophenol provides insights into the hydrogen bonding patterns, which are likely to affect the melting point, solubility, and other physical properties . The presence of a bromine atom in this compound would further influence its properties, such as density and reactivity, due to the added atomic mass and the potential for halogen bonding.

Scientific Research Applications

Bromophenols in Marine Algae

  • Natural Bromophenol Derivatives : Bromophenols coupled with amino acids and nucleosides were found in the red alga Rhodomela confervoides. These compounds, including derivatives of pyroglutamic acid and deoxyguanosine, were studied for their potential against microorganisms and human cancer cell lines, but were found inactive (Zhao et al., 2005).

Antioxidant and Enzyme Inhibition Properties

  • Novel Antioxidant Bromophenols : Bromophenols synthesized from benzoic acids and methoxylated bromophenols showed potent antioxidant activities and inhibited enzymes like acetylcholinesterase and butyrylcholinesterase (Öztaşkın et al., 2017).
  • Bromophenol Derivatives in Cancer Therapy : A novel bromophenol derivative, BOS-102, demonstrated anticancer activities on human lung cancer cell lines by inducing cell cycle arrest and apoptosis (Guo et al., 2018).

Analytical Chemistry Applications

  • HPLC Method for Bromophenolic Compounds : An HPLC method was developed and validated for analyzing bromophenolic compounds in the red alga Vertebrata lanosa. This method is crucial for studying the distribution and concentration of these compounds in marine organisms (Hofer et al., 2019).

Biomedical Research

  • Bromophenol Red in Chemiluminescent Detection : Bromophenol red, coupled with bovine serum albumin, was used to enhance the chemiluminescent detection of specific DNA sequences, offering potential in molecular biology and genetic testing (Yu et al., 2016).

Cellular Studies

  • Cellular Antioxidant Effect of Bromophenols : Bromophenols isolated from the red alga Vertebrata lanosa demonstrated significant cellular antioxidant activity, highlighting their potential in cellular protection against oxidative stress (Olsen et al., 2013).

properties

IUPAC Name

2-amino-3-bromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNSVEGZVHJLMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40617131
Record name 2-Amino-3-bromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

116435-77-9
Record name 2-Amino-3-bromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 116435-77-9
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Synthesis routes and methods I

Procedure details

BBr3 (3.71 mL, 3.71 mmol, 1 M in DCM) was added at 0° C. to a solution of 2-bromo-6-methoxyphenylamine (375 mg, 1.86 mmol) in DCM (10 mL). The reaction mixture was stirred under reflux for 2 hours and was quenched by the addition of MeOH followed by a saturated solution of NaHCO3. The aqueous phase was extracted with AcOEt. The resulting organic layer was washed with brine dried over MgSO4, filtered and evaporated. The crude residue was purified by flash chromatography (cyclohexane/AcOEt 7:3 to DCM) to yield 204 mg (1.08 mmol, 58%) of 2-amino-3-bromophenol as a solid.
Name
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3.71 mL
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375 mg
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reactant
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Quantity
10 mL
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Reaction Step One

Synthesis routes and methods II

Procedure details

To an ice cooled solution of 6-bromo-2-anisidine (1.01 g, 5 mmol) in methylene chloride (30 mL) was slowly added a 1.0 M solution of boron tribromide in methylene chloride (10 mL, 10 mmol) via syringe. The reaction was slowly warmed to room temperature and stirred overnight. Methanol (10 mL) was added and the solvents removed by rotoevaporation to give the title compound (0.87 g, 92% yield).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
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Reaction Step One
Quantity
10 mL
Type
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Reaction Step One
Quantity
10 mL
Type
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Reaction Step Two
Yield
92%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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